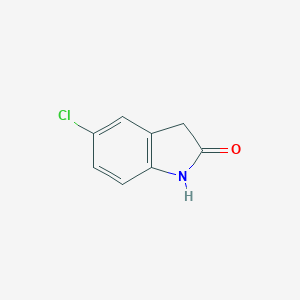

5-Chlorooxindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLCYHYLZZXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057667 | |

| Record name | 5-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-75-0, 25369-33-9 | |

| Record name | 5-Chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinone, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorooxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chlorooxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorooxindole (CAS: 17630-75-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chlorooxindole, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

This compound, with the CAS number 17630-75-0, is a solid, off-white to brown crystalline powder.[1][2] It is a substituted oxindole (B195798), a heterocyclic organic compound that forms the core structure for many biologically active molecules. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [3][4] |

| Molecular Weight | 167.59 g/mol | [3][5] |

| Melting Point | 194-197 °C | [4][5][6] |

| Boiling Point (Predicted) | 348.3 ± 42.0 °C | [4][6] |

| Appearance | Off-white to brown crystalline powder/solid | [1][2] |

| Solubility | Slightly soluble in water (2.0 g/L at 25°C); Soluble in methanol. | [1][4][5] |

| pKa (Predicted) | 13.14 ± 0.20 | [1] |

| XLogP3 | 1.8 | [3] |

| InChI Key | WWJLCYHYLZZXBE-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound.

| Spectroscopy Type | Key Features and Data | Source |

| ¹H NMR | Spectral data available for confirmation of the proton framework. | [7] |

| ¹³C NMR | Spectral data available for confirmation of the carbon skeleton. | [7] |

| Infrared (IR) | FTIR spectra have been recorded, typically using KBr wafer techniques, to identify functional groups. | [3] |

| Mass Spectrometry (MS) | Provides mass-to-charge ratio to confirm molecular weight. | [7] |

| Raman Spectroscopy | FT-Raman spectra are available for vibrational mode analysis. | [3] |

Synthesis and Experimental Protocols

This compound serves as a vital starting material and intermediate in organic synthesis.[5] While specific, detailed protocols for the direct synthesis of this compound are not extensively published in the provided results, general methods for creating substituted oxindoles can be adapted. One common approach is the cyclization of corresponding substituted phenylacetic acids or their derivatives. For instance, a process for preparing 6-chloro-oxindole involves the reduction and cyclization of 4-chloro-2-nitrophenylacetic acid using iron in acetic acid.[8]

A logical synthetic route to this compound could involve the cyclization of a (2-amino-4-chlorophenyl)acetate derivative, a process noted in the synthesis of related fluorinated chlorooxindoles.[9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 17630-75-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 5-Chloro-2-oxindole 98 17630-75-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound(17630-75-0) 1H NMR spectrum [chemicalbook.com]

- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 9. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]

A Technical Guide to 5-Chlorooxindole for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Relevance of a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of 5-Chlorooxindole, a halogenated derivative of oxindole (B195798) that serves as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, a protocol for its synthesis, and its application in the context of biological pathway modulation, particularly as a scaffold for kinase inhibitors.

Core Molecular Data

This compound, also known as 5-Chloro-1,3-dihydro-2H-indol-2-one, is a crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | [1][2][3] |

| Molecular Weight | 167.59 g/mol | [2] |

| CAS Number | 17630-75-0 | [1][2] |

| Appearance | White to cream or pale brown crystalline powder | [1] |

| Synonyms | 5-Chloro-2-indolinone, 5-Chloro-1,3-dihydroindol-2-one | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 5-Chloroisatin. A common method involves the use of a reducing agent such as hydrazine (B178648) hydrate. The following protocol is adapted from the synthesis of a related hydrazonooxindole.

Experimental Protocol: Synthesis of this compound from 5-Chloroisatin

Materials:

-

5-Chloroisatin

-

Hydrazine hydrate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a slurry of 5-Chloroisatin in ethanol.

-

Addition of Reducing Agent: To the stirred slurry, add hydrazine hydrate. An exothermic reaction may be observed, and the color of the solution may change.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Biological Context and Experimental Evaluation

Oxindole derivatives are a well-established class of compounds in drug discovery, known for their wide range of biological activities. Notably, substituted oxindoles have been identified as potent inhibitors of various protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β). Inhibition of GSK-3β is a therapeutic strategy being explored for a variety of diseases, including cancer and neurological disorders.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in numerous cellular processes. Its activity is regulated by inhibitory phosphorylation through upstream kinases such as Akt. The pathway is central to cell fate, metabolism, and proliferation. The diagram below illustrates a simplified representation of the GSK-3β signaling cascade.

Caption: A simplified diagram of the PI3K/Akt/GSK-3β signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the potential of this compound derivatives as anticancer agents, a common initial screening is the MTT assay, which measures cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

References

A Technical Guide to the Solubility of 5-Chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chlorooxindole, a key intermediate in pharmaceutical synthesis. The document details its solubility in various solvents, provides standardized experimental protocols for solubility determination, and illustrates relevant chemical synthesis and analytical workflows.

Introduction to this compound

This compound (CAS: 17630-75-0) is a solid, off-white crystalline powder with the chemical formula C₈H₆ClNO[1]. It serves as a crucial starting material in the synthesis of various biologically active compounds, most notably as a precursor for the non-steroidal anti-inflammatory drug (NSAID) candidate, Tenidap Sodium[2]. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug substances.

Solubility Data of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 2.0 g/L | 25 | Slightly Soluble[1][3] |

| Methanol (B129727) | CH₃OH | ~400 g/L | Not Specified | Soluble; calculated from "1 g in 2.5 mL"[4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | Expected to be soluble based on general solvent properties[5] |

| Ethanol | C₂H₅OH | Data Not Available | - | - |

| Acetone | (CH₃)₂CO | Data Not Available | - | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Data Not Available | - | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data Not Available | - | A related isomer is soluble in DMF[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a synthesized procedure based on established best practices[3][7][8].

3.1. Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., water, ethanol)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer for analysis

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the expected solubility is recommended to ensure a saturated solution with remaining solid.

-

Solvent Addition: Accurately add a known volume of the desired solvent at the test temperature (e.g., 25 °C) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[1]. The time to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid using one of the following methods:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically-resistant filter (e.g., 0.22 µm) to remove all solid particles. The first few drops of the filtrate should be discarded to avoid adsorption effects[1].

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of this compound in the prepared saturated solutions[9][10].

4.1. Suggested HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

-

Column Temperature: 25 °C

4.2. Procedure

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Analysis: Inject the calibration standards and the diluted samples from the solubility experiment onto the HPLC system.

-

Quantification: Plot the peak area from the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to calculate the concentration of this compound in the experimental samples.

Workflows and Logical Relationships

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of this compound.

5.2. Role in Pharmaceutical Synthesis and Quality Control

This compound is a critical building block in pharmaceutical manufacturing. The diagram below shows its progression from a starting material to its role in the quality control of a final drug product.

References

- 1. enamine.net [enamine.net]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uspnf.com [uspnf.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

5-Chlorooxindole: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical substances. The experimentally determined and predicted values for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 194 - 197 °C | Literature Data[1][2] |

| Melting Point | 194 - 201 °C | Thermo Fisher Scientific[3] |

| Boiling Point | 348.3 ± 42.0 °C | Predicted[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus, which can be an oil bath (such as a Thiele tube) or a metal block heater.[6]

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[6][7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] For a pure compound, this range is typically narrow.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure or, more commonly, is predicted using computational models. The reported boiling point is a predicted value. The following is a general protocol for the experimental determination of the boiling point of a high-boiling organic compound.

Methodology: Distillation Method

-

Apparatus Setup: A small amount of the substance is placed in a distillation flask. For high-boiling compounds, a short-path distillation apparatus under reduced pressure is often used to prevent decomposition.

-

Heating: The flask is heated gently in a heating mantle.

-

Temperature Measurement: A thermometer is placed so that the top of the bulb is level with the side-arm of the distillation flask.

-

Boiling Point Reading: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. The atmospheric pressure (or the pressure of the vacuum system) must also be recorded, as the boiling point is pressure-dependent.

Synthetic Workflow Example

This compound and its derivatives are valuable synthons in medicinal chemistry. The following diagram illustrates a general synthetic pathway for the preparation of substituted 2-oxindole derivatives, which is analogous to the synthesis of various biologically active molecules.

Caption: Synthesis of 5-Fluoro-2-oxindole Derivatives.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

Spectroscopic Characterization of 5-Chlorooxindole: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-chlorooxindole (CAS No: 17630-75-0), a substituted oxindole (B195798) derivative of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency. The provided tables are placeholders for typical expected values.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1710 | Strong | C=O Stretch (Lactam) |

| ~1620 | Medium | C=C Stretch (Aromatic) |

| ~1470 | Medium | C-H Bend (Methylene) |

| ~1100 | Medium | C-N Stretch |

| ~820 | Strong | C-H Bend (Aromatic, para-substituted) |

| ~750 | Medium | C-Cl Stretch |

Note: The data presented are characteristic vibrational frequencies. Experimental data for this compound was obtained via the KBr wafer technique.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern.[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 169 | Medium | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 138 | Medium | [M-CO-H]⁺ |

| 139 | Medium | [M-CO]⁺ |

The molecular weight of this compound is 167.59 g/mol . The presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 400, operating at the appropriate frequencies for each nucleus.[2] The data is processed using specialized software to obtain the final spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, the KBr wafer technique is a common method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet. This pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[3][4]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. This process causes ionization and fragmentation of the molecule. The resulting ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer before being detected.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

References

The Biological Versatility of 5-Chlorooxindole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-chlorooxindole derivatives, with a comparative analysis of related 5-chloroindole (B142107) compounds.

Introduction

The oxindole (B195798) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the oxindole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a particular focus on their anticancer and enzyme inhibitory properties. Due to the greater abundance of published data on the closely related 5-chloroindole derivatives, this guide will also draw upon this rich body of literature to provide a broader context and deeper understanding of the potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of this compound and 5-Chloroindole Derivatives

Derivatives of 5-chloro-substituted indole (B1671886) and oxindole cores have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the targeted inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases: EGFR and BRAF

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF). Mutations in the genes encoding these proteins are common drivers of various cancers. The direct binding of 5-chloroindole derivatives to the kinase domain of these receptors, in competition with ATP, blocks downstream signaling cascades that promote cell growth.

The following table summarizes the in vitro enzyme inhibitory activity of various 5-chloroindole derivatives against wild-type and mutant forms of EGFR and BRAF.

Table 1: In Vitro Enzyme Inhibitory Activity of 5-Chloroindole Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 3a | EGFR | 85 | |

| BRAFV600E | 35 | ||

| 3b | EGFR | 74 | |

| BRAFV600E | 31 | ||

| 3c | EGFR | 89 | |

| BRAFV600E | 42 | ||

| 3d | EGFR | 82 | |

| BRAFV600E | 58 | ||

| 3e | EGFR | 68 | |

| BRAFV600E | 67 | ||

| Erlotinib (Reference) | EGFR | 80 | |

| BRAFV600E | 60 | ||

| Vemurafenib (Reference) | BRAFV600E | 30 |

IC50: The half maximal inhibitory concentration.

Antiproliferative Activity Against Cancer Cell Lines

The enzyme inhibitory activity of these compounds translates into potent antiproliferative effects against a range of human cancer cell lines. The growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for several 5-chloroindole and pyrrolo[3,4-b]indol-3-one derivatives are presented below.

Table 2: Antiproliferative Activity of 5-Chloroindole and Pyrrolo[3,4-b]indol-3-one Derivatives

| Compound ID | Cell Line | GI50 (nM) | IC50 (nM) | Reference |

| 3a | Various | 35 | - | |

| 3b | Various | 31 | - | |

| MCF-7 | - | 32 | ||

| 3c | Various | 42 | - | |

| 3d | Various | 29 | - | |

| 3e | Various | 33 | - | |

| 4a | Various | 78 | - | |

| 4b | Various | 68 | - | |

| 4c | Various | 72 | - | |

| 5a | Various | 48 | - | |

| 5b | Various | 62 | - | |

| 5c | Various | 54 | - | |

| Erlotinib (Reference) | Various | 33 | - | |

| MCF-7 | - | 40 |

GI50: The concentration of the compound that causes 50% inhibition of cell growth. IC50: The concentration of the compound that inhibits 50% of cell viability.

Signaling Pathways and Experimental Workflows

EGFR-BRAF-MEK-ERK Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, survival, proliferation, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade that includes the activation of the RAS-RAF-MEK-ERK pathway. 5-Chloroindole and oxindole derivatives can inhibit this pathway at the level of EGFR and BRAF, thereby blocking the transmission of pro-proliferative signals.

General Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from chemical synthesis to comprehensive biological evaluation.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of the 5-chloroindole core, which can be subsequently oxidized to the corresponding oxindole, is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of a 5-Chloroindole Precursor

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine (B93024) hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

-

Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the desired ketone or aldehyde (e.g., butan-2-one).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.

Further derivatization can be achieved through various chemical reactions to introduce different functional groups onto the 5-chloroindole or this compound scaffold.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 or GI50 value is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of a specific kinase.

Protocol: General Kinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified recombinant kinase (e.g., EGFR, BRAF), a kinase-specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase reaction buffer.

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

-

Assay Plate Setup: Add the test compounds, the kinase, and the substrate to the wells of a microplate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity-based).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. While the available literature provides a strong foundation, with substantial data on the closely related 5-chloroindole derivatives, further research is warranted to fully elucidate the biological activities and therapeutic potential of 5-chlorooxindoles specifically. Future studies should focus on the synthesis and biological evaluation of a broader range of this compound derivatives, the identification of their specific molecular targets, and the optimization of their pharmacological properties to advance the most promising candidates towards clinical development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource to facilitate these future research endeavors.

5-Chlorooxindole: A Versatile Building Block for the Synthesis of Biologically Active Molecules

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 5-chlorooxindole as a versatile starting material for the construction of a diverse array of biologically active compounds. It details key chemical transformations, experimental protocols, and the biological significance of the resulting molecules, with a focus on applications in drug discovery.

Introduction

This compound is a halogenated derivative of the oxindole (B195798) scaffold, a privileged structure in medicinal chemistry. The strategic placement of a chlorine atom at the 5-position significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and often enhancing the biological activity of its derivatives. This guide explores the role of this compound as a key building block in the synthesis of compounds with therapeutic potential, including kinase inhibitors and antimicrobial agents.

Physicochemical Properties of this compound

An understanding of the physical and chemical properties of this compound is fundamental for its application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₆ClNO[1] |

| Molecular Weight | 167.59 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 194-197 °C[2] |

| Solubility | Sparingly soluble in water[1] |

| CAS Number | 17630-75-0[1] |

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the active methylene (B1212753) group at the C3-position and the secondary amine at the N1-position, making it a versatile precursor for a variety of synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the functionalization of the C3-position of this compound. This reaction involves the condensation with aldehydes, typically in the presence of a basic catalyst like piperidine (B6355638), to yield 3-ylideneoxindoles. These products serve as crucial intermediates for further synthetic elaborations and often possess intrinsic biological activity.[3]

Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

Spirooxindoles, characterized by a spirocyclic center at the C3-position of the oxindole core, are readily accessible from this compound. A prevalent synthetic strategy involves a [3+2] cycloaddition reaction. Typically, this compound is first converted into a 3-methyleneoxindole (B167718) derivative, which then acts as a dipolarophile in a 1,3-dipolar cycloaddition with an in situ-generated azomethine ylide.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of 3-alkenyl-oxindoles from this compound. The HWE reaction, in particular, is often favored due to the facile removal of the water-soluble phosphate (B84403) byproduct and its propensity to yield the (E)-alkene isomer stereoselectively.

Experimental Protocols

Knoevenagel Condensation of this compound with 2,6-Dichlorobenzaldehyde (B137635)

This protocol details the synthesis of (E)-5-chloro-3-(2,6-dichlorobenzylidene)indolin-2-one.[3]

Materials:

-

This compound

-

2,6-Dichlorobenzaldehyde

-

Piperidine

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Reflux the mixture for 3 hours.

-

Allow the reaction to cool to room temperature and stand overnight.

-

Collect the precipitated solid by filtration, wash with cold ethanol (10 mL), and dry.

-

Recrystallize the crude product from ethanol to obtain orange-colored single crystals.[3]

Table 1: Quantitative Data for Knoevenagel Condensation of this compound

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|

| 2,6-Dichlorobenzaldehyde | Piperidine | Ethanol | 3 h (reflux) | Not Reported |[3] |

Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives via 1,3-Dipolar Cycloaddition

The following is a general procedure for a three-component 1,3-dipolar cycloaddition.[4]

Materials:

-

3-Methyleneoxindole derivative (dipolarophile)

-

α-Amino acid (e.g., sarcosine)

-

Carbonyl compound (e.g., isatin)

-

Ethanol

Procedure:

-

Combine equimolar amounts of the 3-methyleneoxindole, sarcosine, and isatin (B1672199) in ethanol.

-

Reflux the mixture for 2 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration and purify by column chromatography.[4]

Table 2: Spectroscopic Data for a Representative Spirooxindole Derivative

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

|---|

| 3′-Benzoyl-4′-mesityl-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one | 10.32 (s, 1H, NH), 7.46–6.46 (m, 11H, Ar-H), 2.11 (s, 3H, NCH₃) | 142.04–109.73 (aromatic C), 74.65 (spiro C), 58.57, 57.60, 39.37 (pyrrolidine C), 35.15 (NCH₃), 21.17, 20.70 (CH₃) |[4] |

Biological Activities of this compound Derivatives

The incorporation of the this compound scaffold has led to the discovery of compounds with a range of biological activities.

Anticancer Activity through Kinase Inhibition

Derivatives of 5-chloroindole (B142107) have been identified as potent inhibitors of protein kinases, such as EGFR and BRAF, which are key targets in cancer therapy.[5]

Table 3: Kinase Inhibitory Activity of 5-Chloroindole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 3e | EGFRT790M | 9.5 | [5] |

| Compound 3a | BRAFV600E | 35 | [5] |

| Compound 3b | BRAFV600E | 45 | [5] |

| Compound 3e | BRAFV600E | 67 |[5] |

Antimicrobial and Antifungal Activity

The chloroindole moiety has been shown to be a key pharmacophore for antimicrobial and antifungal activity.[2][6]

Table 4: Antimicrobial Activity of Chloroindoles

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [2] |

| 4-Chloroindole | Uropathogenic E. coli | 75 | [6] |

| 5-Chloroindole | Uropathogenic E. coli | 75 |[6] |

Antiviral and Antimalarial Potential

The spirooxindole scaffold is a key feature of several potent antimalarial compounds, such as the clinical candidate cipargamin (B606699) (NITD609).[2] This highlights the potential of 5-chloro-substituted spirooxindoles as a promising area for the discovery of new antimalarial agents. Additionally, various indole (B1671886) derivatives have been investigated for their antiviral properties.[7][8]

Conclusion

This compound has proven to be a highly valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds with significant biological activities. The reactivity of its C3-methylene and N1-amine positions allows for diverse synthetic transformations, leading to the construction of complex molecular architectures such as 3-substituted oxindoles and spirooxindoles. The demonstrated anticancer, antimicrobial, and potential antiviral and antimalarial activities of this compound derivatives underscore their importance in medicinal chemistry and drug discovery. Future research in this area holds great promise for the development of novel therapeutic agents.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. mesamalaria.org [mesamalaria.org]

- 3. (E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of 5-Chlorooxindole: A Technical Guide for Drug Discovery

An In-depth Review for Researchers and Drug Development Professionals

Abstract

5-Chlorooxindole, a halogenated derivative of oxindole (B195798), has emerged as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a diverse array of biologically active compounds. While its direct therapeutic applications are limited, its true value lies in the potent and targeted activities of its derivatives. This technical guide delves into the significant therapeutic avenues being explored for this compound-based molecules, with a primary focus on their anticancer properties through the inhibition of key signaling pathways, their role as potent enzyme inhibitors, and their modulatory effects on neurotransmitter receptors. This document provides a comprehensive overview of the synthesis, mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound and its derivatives, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this important chemical entity.

Introduction: The Role of this compound in Medicinal Chemistry

This compound (C₈H₆ClNO) is a solid, off-white crystalline powder that is sparingly soluble in water. Its chemical structure, featuring a chlorinated oxindole core, makes it an ideal starting material for the synthesis of complex pharmaceutical ingredients. The presence of the chlorine atom at the 5-position of the oxindole ring has been shown to significantly enhance the biological activities of its derivatives, a phenomenon often observed in medicinal chemistry where halogens can improve binding affinity, metabolic stability, and other pharmacokinetic properties.

The primary therapeutic significance of this compound is as a key building block in the development of novel therapeutics, particularly in the fields of oncology and neurology. For instance, it is a crucial intermediate in the synthesis of Tenidap, a drug candidate with anti-inflammatory properties. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to the generation of libraries of compounds with diverse pharmacological profiles.

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant promise as anticancer agents, primarily by targeting and inhibiting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAF serine/threonine kinase.

Inhibition of EGFR and BRAF Signaling Pathways

Mutations in the EGFR and BRAF genes are common drivers in various cancers. 5-Chloro-indole derivatives have been synthesized that show potent inhibitory activity against both wild-type and mutated forms of these kinases, including the drug-resistant EGFRT790M and BRAFV600E mutants. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling cascades that promote cell growth.

Below is a diagram illustrating the EGFR/BRAF signaling pathway and the points of inhibition by 5-chloro-indole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative and kinase inhibitory activities of various 5-chloro-indole derivatives have been quantified using in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | Target Cancer Cell Line | GI50 (nM) | Reference |

| 3e (m-piperidinyl derivative) | Panc-1 (Pancreatic) | 29 | |

| 3b (p-pyrrolidin-1-yl derivative) | MCF-7 (Breast) | 31 | |

| 5f (p-2-methyl pyrrolidin-1-yl) | Various | 29 | |

| 5c, 5d, 5g, 6e, 6f | Various | 29-47 |

Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 3e (m-piperidinyl derivative) | EGFR | 68 | |

| 3b (p-pyrrolidin-1-yl derivative) | EGFR | 74 | |

| 3a-e | BRAFV600E | 35-67 | |

| 5f | EGFRWT | 85 | |

| 5f | EGFRT790M | 9.5 | |

| 5g | EGFRT790M | 11.9 |

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is utilized in the preparation of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which have potential applications as anticancer agents. GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including cancer and bipolar disorder.

Table 3: GSK-3β Inhibitory Activity of 5-Substituted Indole (B1671886) Derivatives

| Compound | 5-Substituent | IC50 (nM) against GSK-3β | Reference |

| 3d | Fluoro | 30 | |

| 3e | Chloro | - | |

| 3f | Bromo | - |

Modulation of the 5-HT3 Receptor

5-Chloroindole (B142107), a related compound, has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. As a PAM, 5-chloroindole enhances the receptor's response to its natural ligand, serotonin (B10506) (5-HT). This modulation is achieved by binding to an allosteric site on the receptor, which is distinct from the agonist binding site, leading to a conformational change that enhances receptor function. This activity suggests potential therapeutic applications in modulating serotonergic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-Chloroindole Derivatives

A common method for synthesizing the 5-chloroindole core is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine (B93024) hydrochloride in a suitable solvent such as ethanol (B145695) or glacial acetic acid.

-

Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol: General Kinase Inhibition Assay

-

Assay Setup: In a suitable assay plate, add the kinase enzyme, the test compound at various concentrations, and a kinase-specific substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™ which measures ADP formation, or through ELISA with phospho-specific antibodies.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

5-HT3 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the 5-HT3 receptor.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Binding buffer, a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron), and the cell membrane suspension.

-

Non-specific Binding: A high concentration of a known non-radiolabeled 5-HT3 antagonist, the radioligand, and the cell membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, the radioligand, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound from the competitive binding data.

Conclusion and Future Directions

This compound stands as a privileged scaffold in modern drug discovery, offering a gateway to a multitude of potent therapeutic agents. Its derivatives have demonstrated significant potential, particularly in oncology, through the targeted inhibition of critical signaling pathways like EGFR and BRAF, and as inhibitors of GSK-3β. Furthermore, the modulatory effects of related 5-chloroindoles on the 5-HT3 receptor open up avenues for neurological applications.

The future of this compound-based drug discovery lies in the continued exploration of its chemical space to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds. Further investigation into the direct biological activities of this compound itself, although likely to be modest compared to its derivatives, could reveal novel mechanisms or applications. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile and promising chemical entity.

5-Chlorooxindole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 5-Chlorooxindole. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely. This document summarizes key quantitative data, outlines safe handling procedures, and presents a general workflow for managing chemical spills. It is important to note that while this compound is a valuable intermediate in pharmaceutical synthesis, its toxicological properties have not been fully investigated.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Appearance | Solid | |

| Melting Point | 194 - 197 °C | |

| Boiling Point | 348.3 ± 42.0 °C (Predicted) | |

| Solubility in Water | Slightly Soluble (2.0 g/L at 25°C) | |

| CAS Number | 17630-75-0 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | GHS07 | |

| Reproductive Toxicity (Category 2) | H361f: Suspected of damaging fertility | Warning | GHS08 | |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | - | - |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

In the event of a spill, follow the established emergency procedures. A general workflow for handling a chemical spill is outlined below.

Caption: General workflow for handling a chemical spill.

Experimental Protocols for Toxicological Assessment

Specific toxicological studies on this compound are not widely available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the skin and eye irritation potential of chemical substances.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the hazard identification of irritant chemicals.

-

Principle: The substance to be tested is applied in a single dose to the skin of an experimental animal (typically an albino rabbit).

-

Methodology: A small area of the animal's fur is clipped. The test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing for a specified exposure period (usually 4 hours). After the exposure period, the residual test substance is removed. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The degree of skin reaction is scored.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test guideline provides a method for identifying substances that can cause serious eye damage or eye irritation.

-

Principle: A single dose of the test substance is applied to the eye of an experimental animal (again, typically an albino rabbit).

-

Methodology: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined for any effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours after instillation). The severity of the eye lesions is scored.

Logical Relationship for Safe Chemical Handling

The following diagram illustrates the logical flow of considerations and actions required for the safe handling of a chemical like this compound.

Caption: Logical workflow for safe chemical handling.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chlorooxindole from 5-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorooxindole is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure is a core component in a range of compounds with therapeutic potential. This document provides a detailed protocol for a two-step synthesis of this compound starting from the commercially available 5-bromoindole (B119039). The synthesis involves an initial halogen exchange reaction to convert 5-bromoindole to 5-chloroindole (B142107), followed by an oxidation step to yield the final product, this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Halogen Exchange: Conversion of 5-bromoindole to 5-chloroindole.

-

Oxidation: Conversion of 5-chloroindole to this compound.

Caption: Two-step synthesis of this compound from 5-bromoindole.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Halogen Exchange | 5-Bromoindole | 5-Chloroindole | Cuprous Chloride (CuCl) | N-Methyl-2-pyrrolidone (NMP) | 180 | 24 | 85-90 |

| 2 | Oxidation | 5-Chloroindole | This compound | Sulfuric Acid on Silica Gel | Dichloromethane (B109758) (CH2Cl2) | 25 | 1-2 | ~90 |

Experimental Protocols

Step 1: Synthesis of 5-Chloroindole from 5-Bromoindole (Halogen Exchange)

This protocol is adapted from a procedure describing a halogen-halogen exchange reaction on indole (B1671886) derivatives.[1][2]

Materials:

-

5-Bromoindole

-

Cuprous Chloride (CuCl)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ammonia (B1221849) solution (20-25%)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add cuprous chloride (CuCl) (1.2 eq).

-

Heat the reaction mixture to 180 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes.

-

Extract the product with chloroform (4 x volume of NMP).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure 5-chloroindole.

Step 2: Synthesis of this compound from 5-Chloroindole (Oxidation)

This protocol is based on a general method for the regioselective oxidation of indoles to 2-oxindoles using sulfuric acid adsorbed on silica gel.[3][4]

Materials:

-

5-Chloroindole

-

Sulfuric acid adsorbed on silica gel

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-chloroindole (1.0 g) in dichloromethane (20 mL), add sulfuric acid adsorbed on silica gel (1.0 g) at 25 °C.[4]

-

Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, filter the reaction mixture to remove the silica gel.

-

Wash the filtrate with a saturated aqueous solution of NaHCO3 (10 mL).[4]

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using an ethyl acetate-petroleum ether eluent system to yield the desired this compound.[4]

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis is a sequential two-step process.

Caption: Detailed workflow for the two-step synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Fischer Indole Synthesis for 5-Chloroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-chloroindole (B142107) derivatives using the Fischer indole (B1671886) synthesis. This pivotal reaction is a cornerstone in medicinal chemistry for accessing the indole scaffold, a privileged structure in numerous pharmacologically active compounds. The introduction of a chlorine atom at the 5-position can significantly influence the biological activity of these molecules.

This document outlines detailed synthetic protocols for the preparation of the key precursor, 4-chlorophenylhydrazine (B93024) hydrochloride, and its subsequent conversion to various 5-chloroindole derivatives. It also includes tabulated quantitative data for reaction conditions and yields, alongside spectroscopic data for product characterization.

Data Presentation

Table 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 4-Chloroaniline (B138754) | 1. NaNO₂, conc. HCl 2. SnCl₂·2H₂O | Water | -5 to 25 | ~3 | ~96 | [1] |

| 4-Chloroaniline | 1. NaNO₂, HCl 2. Na₂SO₃ | Water/HCl | 0-10, then 70 | 4 | Not Specified | [1] |

| 4-Chloroaniline | 1. NaNO₂, HCl 2. (NH₄)₂SO₃ | Water/HCl | 5-10, then 50-60 | 3-4 | Not Specified | [2] |

Table 2: Fischer Indole Synthesis of 5-Chloroindole Derivatives

| Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) | Reference |

| 4-Chlorophenylhydrazine HCl | Acetone | H₂SO₄ | Ethanol (B145695) | Reflux | Several | 5-Chloro-2-methylindole | Not Specified | General Protocol |

| 4-Chlorophenylhydrazine HCl | Butan-2-one | H₂SO₄ or PPA | Ethanol or Acetic Acid | Reflux | Several | 5-Chloro-2,3-dimethyl-1H-indole | Not Specified | [3] |

| 4-Chlorophenylhydrazine | Propiophenone | p-TsOH | Toluene | Reflux | 15 | 5-Chloro-2-phenyl-3-methylindole | 82 | [4] |

| 4-Chlorophenylhydrazine | Cyclohexanone | Trichloroacetic acid | None | 100 | 5 min | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 92 | [4] |

Table 3: Spectroscopic Data for Selected 5-Chloroindole Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 5-Chloroindole | 8.10 (br s, 1H), 7.59 (d, J=2.0 Hz, 1H), 7.20 (d, J=8.7 Hz, 1H), 7.12 (dd, J=8.7, 2.0 Hz, 1H), 6.45 (m, 1H), 7.12 (m, 1H) | 134.19, 130.22, 128.83, 124.76, 122.95, 121.64, 112.50, 103.91 | [5][6] |

| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride

This two-step procedure involves the diazotization of 4-chloroaniline followed by reduction.

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-chloroaniline in concentrated HCl and water.

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride dihydrate in concentrated HCl or an aqueous solution of sodium sulfite).

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for the specified time (e.g., 3 hours for SnCl₂ reduction).

-

Collect the precipitated 4-chlorophenylhydrazine hydrochloride by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum.

-

Protocol 2: General Fischer Indole Synthesis of a 5-Chloroindole Derivative (e.g., 5-Chloro-2,3-dimethyl-1H-indole)

This protocol describes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-chlorophenylhydrazine and a ketone.

Materials:

-